Mordant Orange 6

Description

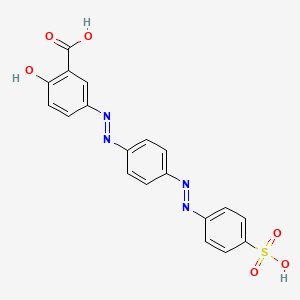

Structure

3D Structure

Properties

CAS No. |

25747-21-1 |

|---|---|

Molecular Formula |

C19H14N4O6S |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C19H14N4O6S/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |

InChI Key |

VVHOUPGUNISBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |

Other CAS No. |

25747-21-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mordant Orange 6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the synthetic azo dye, Mordant Orange 6 (C.I. 26520). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a double azo dye characterized by its vibrant orange hue.[1] It is primarily used in the textile industry for dyeing various natural and synthetic fibers.[1]

Identifiers and General Properties

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CI Number | 26520 | [1] |

| CAS Number | 3564-27-0, 25747-21-1 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | [1] |

| Appearance | Red-orange powder | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Solubility in Water | 80 g/L at 80 °C | [1] |

| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695) and acetone. | [1] |

| Melting Point | >300°C | |

| λmax | 381 nm | |

| Behavior in Concentrated Acids | In concentrated sulfuric acid, it appears as a red-light purple, which turns to a yellow-light orange upon dilution. In concentrated hydrochloric acid, it is purple and decolorizes upon standing. | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

Overall Reaction

The manufacturing process involves the diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, which is then coupled with 2-hydroxybenzoic acid (salicylic acid).[1]

Experimental Protocol

Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

-

A suspension of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in water is prepared in a reaction vessel.

-

The suspension is acidified with hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A solution of sodium nitrite (B80452) in water is added dropwise to the cooled suspension. The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

The reaction is stirred for a period to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine.

Step 2: Azo Coupling with 2-Hydroxybenzoic Acid

-

A solution of 2-hydroxybenzoic acid (salicylic acid) is prepared in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

-

This solution is also cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 1 is slowly added to the cold solution of the coupling agent (2-hydroxybenzoic acid) with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction.

-

The coupling reaction results in the formation of this compound, which may precipitate out of the solution.

-

The reaction mixture is stirred for several hours to ensure the completion of the coupling.

-

The precipitated dye is then isolated by filtration, washed with water, and dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications

This compound is primarily used as a dye for various materials.[1] Its application often involves the use of a mordant, which is a substance that fixes the dye to the material, improving its fastness properties.

-

Textile Dyeing: It is extensively used for dyeing wool fabrics, including loose wool, tops, and blankets.[1]

-

Other Fiber Dyeing: It can also be used for dyeing silk and nylon.[1]

-

Leather and Fur Dyeing: this compound finds application in the coloring of leather and fur.[1]

Fastness Properties on Wool

The fastness properties of a dye refer to its resistance to fading or running under various conditions.

| Fastness Test | Rating |

| Light Fastness | Good |

| Washing Fastness | Moderate |

| Perspiration Fastness | Good |

| Rubbing Fastness | Moderate |

Safety and Toxicology

Specific toxicological data for this compound is limited in publicly available literature. However, as with all chemical compounds, it should be handled with appropriate safety precautions. Azo dyes, as a class, have been studied for their potential toxicological effects. Some azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens. Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound powder. Work should be conducted in a well-ventilated area to avoid inhalation of dust.

Spectral Data

References

Mordant Orange 6 chemical structure and formula.

Mordant Orange 6 is a synthetic diazo dye used extensively in the textile industry for dyeing wool, silk, nylon, and leather, as well as for printing on wool, silk, and cotton fabrics.[1][2][3] This document provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Formula

This compound, also known by its Colour Index number C.I. 26520, is classified as a double azo dye.[1][3] Its chemical structure consists of two azo groups (-N=N-) connecting three aromatic rings. The IUPAC name for this compound is disodium (B8443419) 4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate.[3]

Below is a diagram representing the chemical structure of this compound.

References

In-Depth Technical Guide to C.I. 26520 / CAS No. 3564-27-0 (Mordant Orange 6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, identified by the Colour Index number C.I. 26520 and CAS number 3564-27-0, is a synthetic double azo dye.[1][2] Primarily utilized in the textile and leather industries for dyeing materials such as wool, silk, nylon, and fur, its application in specialized scientific research and drug development is not extensively documented in publicly available literature.[2] This guide provides a comprehensive overview of the known technical data for this compound, focusing on its chemical and physical properties, toxicological profile, and the general principles of its mechanism of action as a mordant dye.

Chemical and Physical Properties

This compound is a disodium (B8443419) salt characterized by its orange, powdered appearance.[3] Its chemical structure features two azo groups (–N=N–), which are responsible for its chromophoric properties. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | disodium;2-hydroxy-5-[(E)-[4-[(E)-(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzoate | |

| Synonyms | C.I. 26520, Acid Chrome Orange G, Chrome Orange GR | [1] |

| CAS Number | 3564-27-0 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1][2] |

| Molecular Weight | 470.37 g/mol | [1][2] |

| Appearance | Red-orange powder | [3] |

| Solubility | Soluble in water (80 g/L at 80°C); slightly soluble in ethanol (B145695) and acetone | [3] |

| Melting Point | >300°C | |

| Maximum Absorption (λmax) | 381 nm | |

| pKa | 11.49, 11.71 (at 25°C) |

Manufacturing Process

The synthesis of this compound involves a multi-step diazotization and coupling process. A generalized workflow for its production is outlined below.

Manufacturing Workflow

The process begins with the diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid. This intermediate is then coupled with 2-hydroxybenzoic acid (salicylic acid) to form the final dye molecule.[1]

Caption: Manufacturing workflow for this compound.

Mechanism of Action as a Mordant Dye

Mordant dyes function by forming a coordination complex with a mordant, which is typically a polyvalent metal ion. This complex then binds to the substrate, such as a textile fiber or biological tissue. The mordant acts as a bridge between the dye and the substrate, enhancing the affinity and fastness of the dye.

The mechanism involves the formation of a chelate, where the metal ion is held by both a covalent and a coordinate bond. In biological staining, the mordant can bind to tissue components, such as the phosphate (B84403) groups of nucleic acids, and the dye then binds to the mordant.

Caption: General mechanism of mordant dyeing.

Toxicological Profile

Table 2: Toxicological Data for Mordant Orange 1 (CAS 2243-76-7)

| Hazard | Description | Reference(s) |

| Acute Oral Toxicity (LD50) | 500.1 mg/kg (Rat) | |

| Health Hazards | Harmful if swallowed. Causes serious eye irritation. | |

| Potential Carcinogenicity | Azo dyes can be cleaved into aromatic amines, some of which are known carcinogens. |

Safety Precautions:

Due to the potential hazards associated with azo dyes, appropriate safety measures should be taken when handling this compound:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Applications in Research and Drug Development

While primarily an industrial dye, this compound is also classified as a fluorescent dye.[3] However, detailed information regarding its quantum yield, and specific excitation and emission spectra for use in fluorescence-based assays or microscopy is not well-documented.

There are no specific, detailed experimental protocols for the use of this compound in biological staining or other research applications available in the reviewed literature. Its potential use as a biological stain would likely follow the general principles of mordant staining, requiring the selection of an appropriate mordant and optimization of staining conditions.

No information was found to suggest the use of this compound in drug development or its interaction with any known biological signaling pathways.

Conclusion

This compound (C.I. 26520, CAS 3564-27-0) is a well-characterized industrial dye with established physical and chemical properties. Its primary application lies in the coloration of textiles and leather. While it possesses fluorescent properties, its utility in a research capacity, particularly in the fields of biology and drug development, is not well-established in the available literature. The toxicological profile of related azo dyes suggests that it should be handled with appropriate caution. Further research would be necessary to explore and validate any potential applications of this compound in advanced scientific and biomedical fields.

References

An In-depth Technical Guide to the Mechanism of Action for Mordant Orange 6 as a Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for C.I. Mordant Orange 6 (C.I. 26520), a double azo dye widely utilized in the textile industry for coloring protein fibers such as wool and silk. This document details the chemical properties of the dye, the principles of mordant dyeing, the specific coordination chemistry involved, and relevant experimental protocols and quantitative data.

Introduction to this compound

This compound is a synthetic anionic dye that requires the use of a mordant, typically a metal salt, to fix to the fiber.[1] The mordant facilitates the formation of a coordination complex between the dye molecule and the fiber, resulting in enhanced color fastness properties.[2][3] The chemical structure of this compound, 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid coupled with 2-Hydroxybenzoic acid, provides the necessary functional groups for chelation with metal ions.[4]

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [4] |

| C.I. Number | 26520 | [4] |

| CAS Number | 3564-27-0 / 25747-21-1 | [4] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [5] |

| Molecular Weight | 470.37 g/mol | [5] |

| Appearance | Red-orange powder | [5] |

| Solubility in Water | 80 g/L at 80 °C | [5] |

| Maximum Absorption (λmax) | 381 nm | [1] |

Mechanism of Action: The Mordanting Process

The application of this compound to protein fibers like wool is a multi-step process involving the initial adsorption of the dye onto the fiber followed by the formation of a stable ternary complex with a metal mordant. The most common method for chrome dyes is the after-chrome process.[6]

Initial Dye Adsorption (Acid Dyeing Phase)

Initially, this compound behaves as an acid dye.[7] In an acidic dyebath, the amino groups of the wool keratin (B1170402) are protonated (-NH₃⁺), creating cationic sites. The anionic sulfonate group (-SO₃⁻) on the this compound molecule is electrostatically attracted to these protonated amino groups, leading to the initial adsorption of the dye onto the fiber.[8][9] Van der Waals forces and hydrogen bonding also contribute to this initial interaction.

The Mordanting Stage: Complex Formation

Following the dyeing phase, a chromium salt, typically potassium dichromate (K₂Cr₂O₇), is added to the dyebath.[10] In the acidic and high-temperature conditions of the dyebath, the dichromate (Cr₂O₇²⁻) is reduced to the trivalent chromium ion (Cr³⁺).[7] The wool fiber itself can act as a reducing agent in this process.[7]

The Cr³⁺ ion then acts as a Lewis acid, forming a coordination complex with the dye molecule and the functional groups of the wool fiber.[11][12][13] this compound possesses o,o'-dihydroxyazo functionality (a hydroxyl group and a carboxylic acid group ortho to the azo linkage), which are excellent chelating sites for the chromium ion.[11][12][13] The chromium ion also forms coordinate bonds with the carboxyl (-COO⁻) and hydroxyl (-OH) groups of the amino acid residues (e.g., aspartic acid, glutamic acid, serine, threonine) in the wool protein.[14]

This results in the formation of a highly stable 2:1 dye-chromium complex, where two molecules of this compound are coordinated to a single chromium atom, which in turn is bound to the wool fiber.[15] This large, insoluble complex is physically entrapped within the fiber matrix, leading to excellent wash and light fastness.[2][3]

Diagram 1: Overall mechanism of after-chrome dyeing with this compound.

Quantitative Data

Adsorption Kinetics

The adsorption of this compound onto wool fibers, typical of acid dyes, follows pseudo-second-order kinetics.[9][16] This indicates that the rate-limiting step is chemisorption, involving the formation of chemical bonds between the dye and the fiber.[9][16] The dyeing process is also influenced by temperature, with higher temperatures generally leading to a faster rate of dyeing and higher dye uptake until equilibrium is reached.[8]

Adsorption Isotherms

The equilibrium adsorption of this compound on wool can be described by the Langmuir adsorption isotherm.[8][9] This model assumes monolayer adsorption onto a finite number of identical and independent binding sites on the fiber surface.[9] This is consistent with the initial electrostatic interaction between the anionic dye and the cationic sites on the wool.

Fastness Properties

The formation of the stable chromium complex imparts excellent fastness properties to the dyed fiber. The following table provides representative fastness ratings for chrome dyes on wool.

Representative Fastness Properties of Chrome Dyes on Wool

| Fastness Property | ISO Rating | AATCC Rating |

| Light Fastness | 6 | 5-6 |

| Washing Fastness | 4-5 | 4-5 |

| Perspiration Fastness | 5 | 5 |

| Fulling | 4 | 4 |

| Water Fastness | 5 | 4-5 |

| Ironing Fastness | 3 | 3 |

Note: These are general values for chrome dyes; specific ratings for this compound may vary depending on the dyeing conditions and testing standards.[17][18] Lightfastness is rated on a scale of 1-8 for the Blue Wool Scale (ISO) and 1-5 for the Grey Scale (AATCC), while other fastness properties are typically rated on a 1-5 scale.[19]

Experimental Protocols

The following is a representative experimental protocol for the after-chrome dyeing of wool with this compound.

Materials and Equipment

-

Scoured wool yarn or fabric

-

C.I. This compound

-

Potassium dichromate (K₂Cr₂O₇)

-

Glacial acetic acid

-

Sodium sulfate (B86663) (optional, as a leveling agent)

-

Dyeing vessel (e.g., stainless steel beaker)

-

Heating plate with magnetic stirrer

-

pH meter

-

Graduated cylinders and pipettes

-

Balance

Dyeing Procedure

Diagram 2: Experimental workflow for after-chrome dyeing of wool.

-

Preparation: Weigh the dry wool material. For a 2% depth of shade, use 0.2 g of this compound for every 10 g of wool. The liquor ratio (ratio of the weight of the dyeing solution to the weight of the fiber) should be approximately 40:1.

-

Dyeing:

-

Prepare the dyebath by dissolving the required amount of this compound in water.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[20]

-

Introduce the pre-wetted wool into the dyebath at approximately 40°C.

-

Raise the temperature to a boil (100°C) at a rate of about 1.5°C per minute.

-

Maintain the boil for 45-60 minutes, stirring occasionally to ensure even dyeing.

-

-

Mordanting:

-

Cool the dyebath to about 80°C.

-

Dissolve the required amount of potassium dichromate (typically 1-3% of the weight of the fiber) in a small amount of hot water and add it to the dyebath.

-

Raise the temperature back to a boil and maintain for another 45-60 minutes.[20]

-

-

Finishing:

-

Allow the dyebath to cool down before removing the wool.

-

Rinse the dyed wool thoroughly with warm water, followed by cold water, until the rinse water runs clear.

-

Air dry the dyed wool away from direct sunlight.

-

Visualization of Key Interactions

The core of the dyeing mechanism is the formation of the chromium coordination complex. The trivalent chromium ion acts as a central atom, forming coordinate bonds with the dye and the fiber.

Diagram 3: Chelation of Cr³⁺ with this compound and wool fiber.

Conclusion

The mechanism of action of this compound as a dye for protein fibers is a well-established process rooted in coordination chemistry. The initial electrostatic attraction of the anionic dye to the cationic fiber is followed by the formation of a highly stable 2:1 dye-chromium-fiber complex. This complex formation is responsible for the characteristic high fastness properties of chrome dyes. A thorough understanding of the underlying chemical principles, kinetics, and thermodynamics is crucial for the optimization of the dyeing process and for the development of new, more environmentally friendly mordanting systems.

References

- 1. C.I. This compound (7CI) [chembk.com]

- 2. Textile Knowledge [textileengg.blogspot.com]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound [chembk.com]

- 6. Textile Knowledge : Method of application of mordant dyes [textileengg.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. woolwise.com [woolwise.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.ru [2024.sci-hub.ru]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dynamic Adsorption of a Cationic Dye onto Wool Fibers as Column-Filling Media: Response Surface Optimization and Fixed-Bed Adsorption Modeling [mdpi.com]

- 17. Colour and Fastness Properties of Natural Dyed Wool for Carpets: Effect of Chemical Wash [article.sapub.org]

- 18. pjsir.org [pjsir.org]

- 19. Lightfastness - Wikipedia [en.wikipedia.org]

- 20. RU2268955C1 - Method of dyeing wool materials with chrome dyes - Google Patents [patents.google.com]

A Technical Guide to the Historical Application of Mordant Orange 6 in Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its historical name Alizarine Yellow R and Colour Index designation C.I. 14095, is a synthetic azo dye that has seen application in the textile industry, primarily for protein fibers such as wool, silk, and leather. Its utility stems from its ability to form vibrant, lightfast, and wash-fast orange to brownish-orange hues upon complexation with metallic salts known as mordants. This technical guide delves into the historical application of this compound, providing a detailed overview of the dyeing processes, quantitative data, and the underlying chemical principles that governed its use in the early 20th century.

The era of synthetic dyes began in the mid-19th century, revolutionizing the textile industry with a broader and more consistent color palette than that available from natural sources.[1] Mordant dyes, a class of synthetic colorants, require the use of a mordant to fix the dye to the textile fibers, a practice that has ancient roots in natural dyeing.[2][3] The mordant, typically a metal salt, forms a coordination complex with the dye molecule and the fiber, creating a larger, insoluble pigment that is physically trapped within the fiber structure, thereby enhancing its fastness properties.[4]

This compound is a monoazo dye, characterized by the presence of a single azo group (-N=N-) in its chemical structure. Its historical application was predominantly on wool, a protein fiber that readily forms complexes with both the dye and the metallic mordants. The most common mordant used in conjunction with dyes like this compound was chromium, typically in the form of potassium or sodium dichromate, leading to the classification of these dyes as "chrome dyes."[4] The chrome dyeing process was valued for producing colors with excellent fastness to light and washing, making them suitable for durable textiles.[4]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Colour Index Name | This compound |

| Colour Index Number | 14095 |

| CAS Number | 2243-76-7 |

| Chemical Class | Monoazo |

| Molecular Formula | C₁₃H₉N₃O₅ |

| Molecular Weight | 287.23 g/mol |

| Solubility | Soluble in water |

| Typical Application | Dyeing of wool, silk, leather, and nylon |

Historical Dyeing Process: The Chrome Mordant Method

The application of this compound on wool in the early 20th century typically followed a chrome mordanting process. This could be carried out in three ways: pre-mordanting (chrome mordanting before dyeing), meta-mordanting (dyeing and mordanting in a single bath), and post-mordanting (mordanting after dyeing). The post-mordanting, or "afterchrome," method was widely used for chrome dyes and is detailed below as a representative historical protocol.[4]

Experimental Protocol: Afterchrome Dyeing of Wool with this compound

This protocol is based on historical dyeing manuals from the early 20th century, such as "The Dyeing of Woollen Fabrics" by Franklin Beech.[5]

Materials:

-

Wool yarn or fabric

-

This compound (Alizarine Yellow R)

-

Potassium dichromate (mordant)

-

Acetic acid or sulfuric acid

-

Glauber's salt (sodium sulfate)

-

Soft water (rainwater or deionized water was preferred to avoid interference from mineral salts)

Equipment:

-

Dye bath (copper or enameled vessel)

-

Heating source

-

Stirring rods

-

Thermometer

-

Measuring cylinders and balances

Procedure:

-

Scouring the Wool: The wool was first thoroughly cleaned to remove natural grease (lanolin) and any dirt. This was a critical step to ensure even dye uptake. The process involved washing the wool in a warm solution of soap or a mild alkali like sodium carbonate, followed by thorough rinsing.[5]

-

Dyeing:

-

The dye bath was prepared with soft water, and the required amount of this compound was dissolved in it. For a pale orange shade, a typical recipe would use approximately 1% of the dye based on the weight of the wool.[5]

-

Glauber's salt (around 10-20% of the wool weight) was often added to the dyebath to promote level dyeing by slowing down the initial uptake of the dye.

-

The pH of the dyebath was adjusted to be acidic, typically using acetic acid or, for deeper shades, sulfuric acid.

-

The scoured and wetted wool was introduced into the cool dyebath.

-

The temperature of the dyebath was gradually raised to a boil over a period of 45-60 minutes.

-

The wool was simmered in the dyebath for 60-90 minutes, with gentle stirring to ensure even coloration.

-

-

Afterchroming:

-

After the dyeing period, the dyebath was cooled slightly.

-

The mordant, potassium dichromate (typically 1-3% of the wool weight), was dissolved in a small amount of hot water and added to the dyebath.

-

The temperature was again raised to a boil and maintained for another 30-60 minutes. During this stage, the chromium ions from the dichromate would form a complex with the dye molecules already penetrated into the wool fibers. This process would often cause a color shift, deepening and dulling the initial shade.

-

The dyebath would be nearly exhausted of color at the end of this step.

-

-

Rinsing and Finishing:

-

The dyed and mordanted wool was removed from the dyebath and allowed to cool.

-

It was then thoroughly rinsed in several changes of water, starting with warm water and gradually decreasing the temperature to cold, to remove any unfixed dye or residual chemicals.

-

Finally, the wool was gently squeezed and dried in the air, away from direct sunlight.

-

Quantitative Data from Historical Recipes

The following table summarizes a typical historical recipe for dyeing 100 lbs of wool to a pale orange shade using Alizarine Yellow R W (a commercial name for a dye of the this compound type), as described in "The Dyeing of Woollen fabrics" by Franklin Beech.[5]

| Component | Quantity | Purpose |

| Alizarine Yellow R W | 1 lb | Colorant |

| Alum | 6 lbs | Mordant (alternative to chrome for brighter shades) |

| Tartar (Cream of Tartar) | 4 lbs | Mordant assistant, helps in fixing the mordant and brightening the color |

Note: While chrome was the most common mordant for achieving high fastness, alum and tartar were used for brighter, though less robust, shades.

Signaling Pathways and Logical Relationships

The logical workflow of the historical afterchrome dyeing process for this compound on wool can be visualized as a series of sequential steps, each with a specific purpose leading to the final dyed textile.

The chemical principle behind mordant dyeing involves the formation of a coordination complex between the dye, the mordant, and the fiber. This relationship is crucial for the fixation of the dye.

Conclusion

The historical application of this compound in the textile industry, particularly on wool, exemplifies the advancements in synthetic dye chemistry in the late 19th and early 20th centuries. The use of chrome mordants, while contributing to excellent fastness properties, also highlights the environmental and safety concerns that have led to the decline in the use of this class of dyes in modern textile production. This guide provides a foundational understanding of the historical techniques and chemical principles involved in the application of this compound, offering valuable insights for researchers in textile history, conservation science, and the development of more sustainable dyeing technologies. The detailed protocols and quantitative data serve as a reference for replicating and understanding historical dyeing practices.

References

- 1. RU2268955C1 - Method of dyeing wool materials with chrome dyes - Google Patents [patents.google.com]

- 2. ritdye.com [ritdye.com]

- 3. researchgate.net [researchgate.net]

- 4. textilelearner.net [textilelearner.net]

- 5. The Project Gutenberg eBook of The Dyeing of Woollen Fabrics, by Franklin Beech [gutenberg.org]

Mordant Orange 6: A Technical Evaluation of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a synthetic dye belonging to the double azo class of compounds.[1] While primarily utilized as a mordant dye in the textile industry for coloring wool, silk, and other materials, its classification by some commercial suppliers as a "fluorescent dye" warrants a thorough technical investigation for its potential applications in research and drug development.[1][2] This guide provides an in-depth analysis of the available scientific evidence to determine whether this compound exhibits fluorescent properties suitable for advanced scientific applications.

Chemical and Spectroscopic Properties

A comprehensive understanding of a dye's fluorescent potential begins with its fundamental chemical and physical characteristics.

| Property | Value | Reference |

| Chemical Name | 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid diazotization, and 2-Hydroxybenzoic acid coupling | [1] |

| C.I. Name | This compound, C.I. 26520 | [1] |

| CAS Number | 3564-27-0 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | [1] |

| Appearance | Red-orange powder | [3] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and acetone | [3] |

| Maximum Absorption (λmax) | 381 nm | [3] |

The Question of Fluorescence in Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a large and diverse class of organic compounds. Generally, most azo dyes are not considered fluorescent.[4][5] The energy absorbed by the molecule is typically dissipated through non-radiative pathways, such as conformational changes and vibrations within the molecular structure, rather than being re-emitted as light.[5]

For an azo dye to exhibit fluorescence, its structure must possess specific features that restrict these non-radiative decay pathways. This often involves creating a more rigid molecular structure.[4] There are limited examples of fluorescent azobenzene (B91143) derivatives, and even in these cases, their fluorescence efficiencies are often low.[4]

Analysis of this compound's Fluorescent Potential

Despite being categorized as a fluorescent dye by at least one chemical supplier, there is a conspicuous absence of scientific literature detailing the fluorescence emission spectrum, quantum yield, or any practical applications of this compound in fluorescence-based techniques such as fluorescence microscopy or flow cytometry.

The known chemical structure of this compound, a double azo compound, does not inherently suggest strong fluorescence. Without specific structural modifications to enhance rigidity and promote radiative decay, it is likely to behave like a typical non-fluorescent azo dye.

Logical Workflow for Assessing Dye Fluorescence

The following diagram illustrates a logical workflow for determining the suitability of a dye for fluorescence applications.

Conclusion

Based on the available evidence, This compound is not considered a fluorescent dye in the context of typical research and drug development applications. While it is an effective colorant for textiles, the lack of a documented emission spectrum, fluorescence quantum yield, and its absence in the scientific literature for fluorescence-based methodologies strongly indicates that it does not possess significant fluorescent properties. The classification by a single supplier as a "fluorescent dye" may be an oversimplification or a broad categorization rather than a reflection of its utility in fluorescence applications. Researchers and scientists seeking fluorescent probes should rely on well-characterized and validated fluorophores for their experimental needs.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [chembk.com]

- 4. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 5. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Mordant Orange 6: A Technical Guide to its Potential Role as a Biological Stain

Disclaimer: Mordant Orange 6 (C.I. 26520), also known as Acid Chrome Orange G, is a synthetic dye with a history of use in the textile industry for coloring wool, silk, nylon, and leather.[1][2] Extensive review of scientific literature reveals a lack of established protocols or documented applications of this compound as a biological stain for histological, cytological, or other life science research purposes. This guide, therefore, summarizes the known chemical properties of this compound and, based on the general principles of mordant and azo dyes, presents a theoretical framework for its potential application as a biological stain. The experimental protocols provided herein are hypothetical and would require significant optimization and validation.

Chemical and Physical Properties

This compound is a double azo dye, a class of compounds characterized by the presence of two nitrogen-nitrogen double bonds (-N=N-) linking aromatic rings.[2] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [2] |

| C.I. Number | 26520 | [2] |

| CAS Number | 3564-27-0 / 25747-21-1 | [2] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [2] |

| Molecular Weight | 470.37 g/mol | [2] |

| Appearance | Reddish-orange powder | [1] |

| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol (B145695) and acetone. | [1] |

| Color in Solution | Yellow to orange in water. | [1] |

Theoretical Staining Mechanism

As a mordant dye, the staining mechanism of this compound would theoretically rely on the formation of a coordination complex with a metal ion, known as a mordant. This dye-mordant complex, or "lake," then binds to tissue components. The process can be conceptualized in the following steps:

-

Mordanting: The tissue is first treated with a solution of a metal salt (e.g., aluminum or chromium salts). The metal ions, having a valency of at least two, bind to specific chemical groups within the tissue, such as the phosphate (B84403) groups of nucleic acids or carboxyl and hydroxyl groups in proteins.

-

Chelation and Lake Formation: this compound, which possesses hydroxyl and carboxyl groups, would then be applied. It forms a chelate with the metal ions already bound to the tissue. This involves the formation of a covalent bond and a coordinate bond between the dye and the metal ion.

-

Color Development: The formation of the dye-metal complex often results in a significant color change and an increase in the intensity and stability of the stain. With this compound, aluminum mordants are expected to produce a brilliant orange to dark orange color, while chromium mordants may yield a dark red-light orange hue.[2]

The following diagram illustrates the general principle of mordant dye staining.

Caption: General mechanism of mordant dye staining.

Hypothetical Experimental Protocols

The following are theoretical protocols for the use of this compound as a biological stain. These have not been validated and would require substantial optimization.

Materials

-

This compound (C.I. 26520)

-

Mordant:

-

Potassium aluminum sulfate (B86663) (Alum) or

-

Potassium dichromate

-

-

Distilled water

-

Ethanol (various concentrations)

-

Xylene or xylene substitute

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Mounting medium

Hypothetical Protocol 1: Progressive Staining with an Aluminum Mordant

This hypothetical protocol uses a common mordant, alum, to produce an orange stain.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Transfer to 100% ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% ethanol: 3 minutes.

-

Rinse in running tap water.

-

-

Mordanting:

-

Prepare a 5% aqueous solution of potassium aluminum sulfate.

-

Immerse slides in the mordant solution for 10-15 minutes.

-

Rinse well in distilled water.

-

-

Staining:

-

Prepare a 1% (w/v) aqueous solution of this compound.

-

Immerse slides in the staining solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate through graded alcohols (70%, 95%, 100%).

-

Clear in xylene or xylene substitute.

-

-

Mounting:

-

Apply a coverslip with a permanent mounting medium.

-

Expected Result (Theoretical): Nuclei and cytoplasm may stain varying shades of orange.

Hypothetical Workflow Diagram

The logical flow for a hypothetical staining experiment is depicted below.

Caption: Hypothetical workflow for biological staining.

Safety and Toxicity

There is limited specific toxicity data available for this compound. However, data for the related compound, Mordant Orange 1, and the general class of azo dyes, indicate potential hazards.

| Hazard Information | Details | Reference(s) |

| General Azo Dye Toxicity | Azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens. Intestinal microbiota can cleave the azo bond. | [3] |

| Mordant Orange 1 Hazards | Considered a hazardous substance. Harmful if swallowed and causes skin and serious eye irritation. May cause sensitization by skin contact and is suspected of causing cancer. | [3][4] |

| Handling Precautions | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. | [5] |

Conclusion

While this compound has a defined role in the textile industry, its application as a biological stain is not documented in the current body of scientific literature. Based on its chemical nature as a mordant azo dye, it theoretically possesses the necessary properties to act as a stain for biological tissues, likely producing orange to reddish-orange hues depending on the mordant used. However, the development of a reliable staining protocol would require extensive empirical investigation to determine optimal conditions, staining specificity, and potential utility in a research or diagnostic setting. Researchers interested in exploring its use should proceed with caution, adhering to strict safety protocols due to the potential hazards associated with this class of dyes.

References

In-Depth Technical Guide to the Applications of Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index designation C.I. 26520, is a synthetic azo dye belonging to the mordant dye class. Its molecular structure, characterized by a double azo linkage, allows for the formation of stable complexes with metal salts, or mordants. This property is fundamental to its primary application in the dyeing of various textiles, where the mordant acts as a fixing agent to enhance the dye's fastness properties. This technical guide provides a comprehensive review of the known uses of this compound, with a focus on its application in textile dyeing. It consolidates available quantitative data, details experimental protocols, and presents visual representations of key processes to serve as a valuable resource for researchers and professionals in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the dye's behavior in various applications.

| Property | Value | Reference |

| C.I. Name | This compound, 26520 | [1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |

| Molecular Weight | 470.37 g/mol | [1] |

| CAS Registry Number | 3564-27-0 / 25747-21-1 | [1] |

| Appearance | Red-orange powder | [1] |

| Solubility in Water | 80 g/L at 80 °C | [1] |

| Solubility in other solvents | Slightly soluble in Ethanol and Acetone | [1] |

| Behavior in Concentrated H₂SO₄ | Red-light purple, turns yellow-light orange upon dilution | [1] |

| Behavior in Concentrated HCl | Purple, decolorizes upon standing | [1] |

Applications of this compound

The primary and most well-documented application of this compound is in the dyeing of protein and polyamide fibers. It is also utilized, to a lesser extent, in other areas.

Textile Dyeing and Printing

This compound is extensively used for dyeing wool, silk, nylon, leather, and fur.[1] It can be applied to loose fibers, yarns, and fabrics. The dyeing process relies on the formation of a coordination complex between the dye, a metal mordant, and the fiber. The choice of mordant significantly influences the final color and fastness properties of the dyed textile.

Color Variation with Different Mordants:

| Mordant | Resulting Color on Wool | Reference |

| Aluminum | Brilliant orange to dark orange | [1] |

| Chromium | Dark red-light orange | [1] |

Fastness Properties on Wool:

The following table summarizes the fastness properties of wool dyed with this compound according to ISO and AATCC standards. Fastness is rated on a scale of 1 to 5 (or 8 for light fastness), with higher numbers indicating better fastness.

| Fastness Test | ISO Standard Rating | AATCC Standard Rating | Reference |

| Ironing | 3 | 3 | [1] |

| Light Fastness | 6 | 5-6 | [1] |

| Fulling | 4 | 4 | [1] |

| Perspiration | 2 | 5 | [1] |

| Soaping | 5 | 4-5 | [1] |

| Water | 4-5 | - | [1] |

| Alkali | 5 | - | [1] |

| Acid | - | 5 | [1] |

A study by Ding and Freeman (2017) demonstrated that this compound can also be effectively applied to cotton, a cellulosic fiber, through a two-step, two-bath mordanting and dyeing process.[2]

pH Indicator

While less documented than its dyeing applications, this compound is reported to function as a pH indicator, changing color over a specific pH range.

| pH Range | Color Change |

| 10.5 - 12.0 | Yellow to Red |

Other Potential Applications

Some sources mention the use of this compound in coloring paper and its potential as an analytical reagent. However, detailed scientific studies or protocols for these applications are not well-documented in the available literature. The speculative mentions of its use in relation to "anti-AIDS agents" and "soy sauce" are not substantiated by any scientific evidence found during this review.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction.

Methodology:

The synthesis is achieved through the diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, followed by a coupling reaction with 2-hydroxybenzoic acid (salicylic acid).[1]

General Protocol for Mordant Dyeing of Wool with this compound

This protocol is a generalized procedure based on standard mordant dyeing techniques.

a. Scouring (Cleaning the Wool):

-

Prepare a solution of a neutral soap or detergent in warm water.

-

Immerse the wool fibers in the solution and gently agitate.

-

Rinse the fibers thoroughly with clean water to remove all soap and impurities.

-

Gently squeeze out excess water.

b. Mordanting:

-

Select a mordant (e.g., aluminum sulfate (B86663) or potassium dichromate).

-

Dissolve the mordant in hot water in a non-reactive pot (e.g., stainless steel).

-

Add enough cold water to the pot to allow the wool fibers to move freely.

-

Immerse the scoured, wet wool into the mordant bath.

-

Slowly heat the bath to a simmer (around 80-90°C) and maintain for approximately 1 hour, stirring gently occasionally.

-

Allow the bath to cool, then remove the wool.

-

Rinse the mordanted wool thoroughly.

c. Dyeing:

-

Dissolve the this compound powder in hot water in a separate non-reactive pot.

-

Add enough cold water to the dyebath for the fibers to be fully submerged.

-

Immerse the wet, mordanted wool into the dyebath.

-

Slowly heat the dyebath to a simmer and maintain for 1-2 hours, or until the desired color is achieved.

-

Allow the dyebath to cool completely.

d. Finishing:

-

Remove the dyed wool from the dyebath.

-

Rinse with clean water until the water runs clear.

-

Gently squeeze out excess water and allow to air dry away from direct sunlight.

Optimized Protocol for Dyeing Cotton with this compound (Based on Ding and Freeman, 2017)

This protocol is adapted from the findings of Ding and Freeman for applying this compound to cotton fabric.[2]

a. Pre-treatment (Mordanting):

-

Scour the cotton fabric to remove any impurities.

-

Prepare a mordant bath containing either ferrous sulfate (FeSO₄) or aluminum sulfate (Al₂(SO₄)₃).

-

Immerse the scoured cotton fabric in the mordant bath.

-

Heat the bath and maintain at the optimized temperature and time as determined by the study.

b. Dyeing:

-

Prepare a separate dyebath with this compound.

-

Transfer the mordanted and rinsed cotton fabric to the dyebath.

-

Heat the dyebath to the optimized temperature and maintain for the specified duration to achieve the desired shade.

-

After dyeing, the fabric should be thoroughly rinsed and washed to remove any unfixed dye.

For precise concentrations, temperatures, and durations, it is highly recommended to consult the original research paper by Ding and Freeman (2017).

Conclusion

This compound is a versatile mordant dye with its primary application firmly established in the textile industry for dyeing protein and polyamide fibers. Its utility can be extended to cellulosic fibers like cotton through optimized mordanting procedures. The color and fastness properties are highly dependent on the chosen mordant, offering a degree of flexibility in the final product. While its use as a pH indicator is noted, further research is required to establish standardized protocols. The potential for other applications, such as in analytical chemistry, remains an area for future investigation. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, serving as a valuable starting point for researchers and industry professionals.

References

An In-depth Technical Guide to the Discovery and Synthesis of Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 6, also known by its Colour Index (C.I.) name C.I. 26520, is a double azo dye characterized by its vibrant orange hue.[1] Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (-N=N-). The discovery of azo dyes dates back to the 1860s, revolutionizing the textile industry by providing a wide array of brilliant and fast colors.[2][3] this compound belongs to the mordant dye category, meaning it requires a metallic salt, or mordant, to fix the dye to the textile fibers, thereby enhancing its fastness properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a reddish-orange powder with good solubility in water, forming a yellow to orange solution. It is slightly soluble in ethanol (B145695) and acetone.[1][4] The compound's chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate[3] |

| Synonyms | C.I. 26520, Acid Chrome Orange G[1] |

| CAS Number | 3564-27-0[1] |

| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S[1] |

| Molecular Weight | 470.37 g/mol [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Reddish-orange powder[1][4] |

| Solubility in Water | 80 g/L at 80 °C[1][4] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone[1][4] |

| Melting Point | >300 °C[4] |

| λmax | 381 nm[4] |

| Behavior in Concentrated H₂SO₄ | Reddish-purple, turning yellowish-orange upon dilution[1][4] |

| Behavior in Concentrated HCl | Purple, gradually fading[1][4] |

Synthesis of this compound

The synthesis of this compound is a two-stage process that first involves the preparation of the intermediate, 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, followed by its diazotization and subsequent azo coupling with salicylic (B10762653) acid.

Synthesis of the Intermediate: 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid

A detailed experimental protocol for the synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (also known as 4'-aminoazobenzene-4-sulfonic acid) can be adapted from established patent literature.

Experimental Protocol: Synthesis of 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid

This protocol is based on the principles outlined in US Patent 5,424,403 A.

-

Preparation of the Coupling Mixture: In a suitable reaction vessel, a coupling reaction is performed between diazotized sulfanilic acid and an aniline (B41778) derivative, such as sodium anilinomethanesulfonate.

-

Hydrolysis: The resulting coupling mixture is then subjected to hydrolysis in an acidic medium. 100 g of amidosulfuric acid and 100 g of concentrated sulfuric acid are added to the reaction mixture.

-

Heating: The batch is heated to 95 °C and stirred at this temperature for 15 minutes to facilitate the hydrolysis and formation of the desired product.

-

Cooling and Precipitation: The reaction mixture is then cooled to room temperature, allowing the product to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by suction filtration and washed thoroughly with water.

-

Drying: The filter cake is dried at 80 °C to yield 4-((4-aminophenyl)diazenyl)benzenesulfonic acid.

Final Synthesis of this compound

The final synthesis involves the diazotization of the prepared intermediate and its coupling with salicylic acid (2-hydroxybenzoic acid).

Experimental Protocol: Synthesis of this compound

-

Diazotization of the Intermediate:

-

Dissolve a molar equivalent of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in a dilute aqueous solution of sodium carbonate to form the soluble sodium salt.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (B80452) (a slight molar excess) in water to the cooled solution.

-

In a separate beaker, prepare a mixture of concentrated hydrochloric acid and ice.

-

Add the solution containing the intermediate and sodium nitrite dropwise to the vigorously stirred acidic ice mixture, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Azo Coupling with Salicylic Acid:

-

In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold salicylic acid solution with continuous and efficient stirring. A colored precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete. The pH of the solution should be maintained in the alkaline range (pH 8-10).

-

-

Isolation and Purification:

-

The precipitated this compound can be isolated by vacuum filtration.

-

Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities (a process known as "salting out").

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified product in an oven at a moderate temperature.

-

Visualization of Synthesis and Application

Synthesis Pathway

Experimental Workflow: Synthesis

Experimental Workflow: Mordant Dyeing

Characterization Data

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H | Stretching (phenolic) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 1700-1680 | C=O | Stretching (carboxylic acid) |

| 1600-1585, 1500-1400 | C=C | Stretching (aromatic) |

| 1450-1400 | N=N | Stretching (azo) |

| 1250-1000 | C-O | Stretching (phenol, carboxylic acid) |

| 1180-1140, 1080-1030 | S=O | Stretching (sulfonate) |

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| Phenolic -OH | 9.0 - 12.0 | |

| Carboxylic Acid -OH | 10.0 - 13.0 | |

| ¹³C | Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon (C=O) | 165 - 185 |

Application and Performance

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as nylon.[1] The mordant, typically a metal salt like potassium dichromate or an aluminum salt, forms a coordination complex with the dye and the fiber, significantly improving the dye's fastness properties.

Table 5: Fastness Properties of this compound on Wool

| Fastness Test | Rating (ISO Scale) |

| Light Fastness | 6 |

| Washing Fastness | 4-5 |

| Perspiration Fastness | 5 |

| Water Fastness | 5 |

| Fulling | 2 |

| Ironing | 3 |

| Alkali | 4-5 |

| Acid | 5 |

Note: The rating scale is typically from 1 (poor) to 5 or 8 (excellent), depending on the specific test.

Conclusion

This compound is a well-established azo dye with significant applications in the textile industry. Its synthesis, rooted in the fundamental principles of diazotization and azo coupling, is a robust and scalable process. The use of mordants is crucial for its effective application, ensuring high fastness on protein and polyamide fibers. This technical guide provides a detailed overview of the synthesis and properties of this compound, serving as a valuable resource for researchers and professionals in the fields of chemistry and material science. Further research could focus on obtaining and publishing detailed spectroscopic data to complete the characterization of this important colorant.

References

Unraveling the Role of Orange Dyes in Histopathology: A Technical Guide

A comprehensive search for the applications of Mordant Orange 6 in histopathology did not yield any specific established protocols or routine uses within this scientific field. The dye, identified by CAS number 3564-27-0 and Colour Index C.I. 26520, is primarily documented for its use in the textile industry for dyeing materials such as wool, silk, and leather. In contrast, "Orange G" (C.I. 16230) is a widely utilized and well-documented orange dye in histopathology. This guide will, therefore, focus on the significant applications of Orange G, providing an in-depth overview for researchers, scientists, and drug development professionals.

Introduction to Orange G in Histological Staining

Orange G is an acidic azo dye that serves as a cytoplasmic counterstain in various polychromatic staining methods. Its primary role is to provide a contrasting color to the nuclear stain, typically hematoxylin (B73222), allowing for the clear differentiation of cytoplasmic and nuclear components of cells. It is particularly effective in staining keratin, red blood cells, and eosinophilic granules.

Key Applications of Orange G in Histopathology

Orange G is a crucial component of two major staining techniques in histopathology: the Papanicolaou (Pap) stain for cytological preparations and Mallory's trichrome stain for connective tissues.

Papanicolaou (Pap) Stain

The Papanicolaou stain is a polychromatic staining method developed by Dr. George N. Papanicolaou, primarily used for the examination of exfoliated cells, most notably in the detection of cervical cancer (Pap smear).[1][2][3][4][5][6] Orange G is a key component of the cytoplasmic counterstains in this technique.

Mechanism of Action: In the Pap stain, hematoxylin stains the cell nuclei blue.[3][4][5] Orange G, as an acidic dye, then stains the cytoplasm of mature and keratinized cells a vibrant orange to yellow color.[1][6][7] This provides a sharp contrast to the blue nuclei and the green or blue-green staining of less mature cells by the other counterstain, Eosin Azure (EA).[2]

Quantitative Data: Composition of Orange G (OG-6) Solution for Pap Stain

| Component | Quantity |

| Orange G | 0.5 g |

| 95% Ethanol (B145695) | 100 mL |

| Phosphotungstic Acid | 0.015 g |

Experimental Protocol: Papanicolaou Staining

-

Fixation: Immediately fix smears in 95% ethanol for at least 15 minutes.

-

Hydration: Rinse in descending grades of alcohol and then in distilled water.

-

Nuclear Staining: Stain with Harris' hematoxylin for 3-5 minutes.

-

Bluing: Rinse in running tap water to "blue" the nuclei.

-

Dehydration: Pass through ascending grades of alcohol.

-

Cytoplasmic Staining (Orange G): Stain with OG-6 solution for 1-2 minutes.[7]

-

Rinsing: Rinse in 95% ethanol.

-

Cytoplasmic Staining (Eosin Azure): Stain with EA-50 or a similar formulation for 2-3 minutes.

-

Dehydration and Clearing: Dehydrate through absolute alcohol and clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results of Papanicolaou Stain

| Cellular Component | Staining Color |

| Nuclei | Blue/Black |

| Keratinized Cytoplasm | Orange/Yellow |

| Superficial Squamous Cells | Pink/Orange |

| Intermediate & Parabasal Cells | Blue/Green |

| Red Blood Cells | Orange/Red |

Logical Relationship Diagram: Papanicolaou Staining Workflow

Mallory's Trichrome Stain

Mallory's trichrome stain is a classic histological technique used to differentiate collagenous connective tissue from other tissue components, such as muscle and cytoplasm.[8][9][10] Orange G is one of the three dyes used in this method, along with acid fuchsin and aniline (B41778) blue.[8]

Mechanism of Action: In Mallory's trichrome stain, the different sizes of the dye molecules and the use of a mordant (phosphotungstic or phosphomolybdic acid) allow for the selective staining of different tissue components. Acid fuchsin first stains most structures. The larger phosphotungstic/phosphomolybdic acid molecules then displace the acid fuchsin from the collagen. Finally, the even larger aniline blue molecules stain the collagen blue. Orange G, a smaller molecule, stains components that are not colored by the other dyes, such as red blood cells and some cytoplasmic elements.

Quantitative Data: Composition of Mallory's Trichrome Staining Solutions

| Solution | Component | Quantity |

| Solution A | Acid Fuchsin | 1 g |

| 1% Aqueous Acetic Acid | 100 mL | |

| Solution B | Phosphomolybdic Acid | 1 g |

| Distilled Water | 100 mL | |

| Solution C | Aniline Blue | 0.5 g |

| Orange G | 2 g | |

| 1% Aqueous Oxalic Acid | 100 mL |

Experimental Protocol: Mallory's Trichrome Stain

-

Deparaffinization and Hydration: Bring tissue sections to water.

-

Nuclear Staining (Optional): Stain with an acid-resistant nuclear stain like Weigert's hematoxylin.

-

Staining with Acid Fuchsin: Stain in 1% acid fuchsin for 1-5 minutes.

-

Rinsing: Rinse briefly in distilled water.

-

Differentiation and Mordanting: Place in 1% phosphomolybdic acid for 1-2 minutes.

-

Rinsing: Rinse briefly in distilled water.

-

Counterstaining: Stain in the aniline blue-orange G solution for 5-20 minutes.

-

Dehydration and Clearing: Dehydrate rapidly through graded alcohols and clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results of Mallory's Trichrome Stain

| Tissue Component | Staining Color |

| Nuclei | Red/Pink |

| Cytoplasm | Pale Red/Pink |

| Muscle Fibers | Red |

| Collagen | Blue |

| Red Blood Cells | Orange/Red |

Experimental Workflow Diagram: Mallory's Trichrome Staining

References

- 1. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]

- 2. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 3. biognost.com [biognost.com]

- 4. Orange G, C.I. 16230 - Biognost [biognost.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Orange G - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]

- 9. stainsfile.com [stainsfile.com]

- 10. Stains Used in Histology - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes: Protocol for Wool Dyeing with Mordant Orange 6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of wool fibers using C.I. Mordant Orange 6. This synthetic azo dye is a chrome dye, which necessitates a mordanting step with a chromium salt to form a stable, light- and wash-fast color complex within the wool fiber. The following protocol is based on the after-chrome dyeing method, a common industrial practice for this class of dyes.

Introduction

C.I. This compound (C.I. 26520) is an acid mordant dye primarily used for dyeing protein fibers such as wool, silk, and nylon. Its application results in a brilliant orange hue with good fastness properties, making it suitable for various textile applications, including loose wool, tops, and yarn. The dyeing process involves the initial application of the acid dye to the wool, followed by a post-treatment with a chromium salt, typically potassium dichromate, which acts as the mordant. This process fixes the dye to the fiber through the formation of a coordination complex.

Materials and Reagents

| Material/Reagent | Grade | Purpose |

| Wool Yarn/Fabric | Scoured | Substrate for dyeing |

| C.I. This compound | - | Dyestuff |

| Acetic Acid (CH₃COOH) | Glacial | pH adjustment of the dyebath |

| Sodium Sulfate (B86663) (Na₂SO₄) | Anhydrous | Leveling agent |

| Potassium Dichromate (K₂Cr₂O₇) | Analytical | Mordant |

| Formic Acid (HCOOH) | 85% | Assistant in chroming |

| Non-ionic Wetting Agent | - | To ensure even wetting of wool |

Experimental Protocols

The wool dyeing process with this compound using the after-chrome method can be divided into three main stages: pre-treatment of wool, dyeing, and post-mordanting (chroming).

Pre-treatment of Wool (Scouring)

Prior to dyeing, wool must be scoured to remove any natural grease, suint, and other impurities that could interfere with dye uptake.

| Parameter | Value | Purpose |

| Scouring Agent | 0.5 - 1.0 g/L non-ionic detergent | Removal of impurities |

| Sodium Carbonate (optional) | 0.5 g/L | To aid in grease removal |

| Temperature | 50 - 60°C | Optimal for scouring |

| Duration | 20 - 30 minutes | To ensure thorough cleaning |

| Liquor Ratio | 1:30 | Ratio of wool weight to water volume |

Protocol:

-

Prepare the scouring bath with water, non-ionic detergent, and sodium carbonate (if used).

-

Introduce the wool into the bath and slowly raise the temperature to 50-60°C.

-

Maintain this temperature for 20-30 minutes with gentle agitation.

-

Rinse the wool thoroughly with warm water, followed by a cold water rinse.

-

Gently squeeze out excess water.

Dyeing

This stage involves the application of the this compound dye to the scoured wool.

| Parameter | Value (% on weight of fiber - owf) |

| C.I. This compound | 1.0 - 4.0% |

| Acetic Acid (80%) | 2.0 - 4.0% |

| Sodium Sulfate | 5.0 - 10.0% |

| Liquor Ratio | 1:20 - 1:40 |

| Initial Temperature | 40°C |

| Rate of Temperature Rise | 1 - 2°C/minute |

| Dyeing Temperature | 100°C (Boil) |

| Dyeing Duration at Boil | 45 - 60 minutes |

Protocol:

-

Set up a dyebath with the required amount of water and add the sodium sulfate and acetic acid.

-

Introduce the wet, scoured wool into the dyebath at 40°C.

-

Run the material for 10 minutes to ensure even wetting and pH distribution.

-

Add the pre-dissolved this compound dye solution to the bath.

-

Raise the temperature to boiling (100°C) at a rate of 1-2°C per minute.

-

Maintain the boil for 45-60 minutes, with occasional gentle stirring to ensure even dyeing.

Post-Mordanting (Chroming)

After the initial dyeing, the mordant is applied to fix the dye.

| Parameter | Value (% on weight of fiber - owf) |

| Potassium Dichromate | 0.5 - 2.0% (typically half the dye %) |

| Formic Acid (85%) | 1.0 - 2.0% |

| Chroming Temperature | 100°C (Boil) |

| Chroming Duration | 30 - 45 minutes |

Protocol:

-

After the dyeing phase, cool the dyebath to approximately 70-80°C.

-

Add the potassium dichromate to the bath and stir to dissolve.

-

Slowly add the formic acid.

-

Raise the temperature back to a boil (100°C).

-

Continue boiling for 30-45 minutes to complete the chroming process.

-

Turn off the heat and allow the bath to cool down slowly before rinsing the wool.

-

Rinse the dyed wool thoroughly with warm water and then cold water until the water runs clear.

-

Dry the wool at a moderate temperature, away from direct sunlight.

Experimental Workflow

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle all chemicals, especially potassium dichromate (a known carcinogen and environmental hazard) and acids, in a well-ventilated area or under a fume hood.

-

Dispose of all chemical waste according to institutional and local regulations. Due to the environmental toxicity of chromium, spent dyebaths and rinse waters require specialized treatment.

Application Notes and Protocols for Mordant Orange 6 on Silk and Nylon Fabrics

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dyeing of silk and nylon fabrics using Mordant Orange 6. The following sections outline the necessary materials, safety precautions, and step-by-step experimental procedures for achieving optimal and reproducible results.

Introduction

This compound, also known as C.I. 26520 and Acid Chrome Orange G, is a double azo mordant dye.[1] It is a reddish-orange powder soluble in water, with a solubility of 80 g/L at 80°C.[1][2] This dye is utilized for coloring various protein and polyamide fibers, including wool, silk, and nylon.[1][2] The application of mordant dyes involves the use of a metallic salt, the mordant, which forms a coordination complex with the dye molecule, thereby fixing the color to the fabric and enhancing its fastness properties. For this compound, a chromium salt such as potassium dichromate is the most common mordant.

The dyeing process with chrome dyes can be carried out using one of three methods:

-

Chrome-Mordant (Pre-mordanting): The fabric is treated with the mordant before dyeing.[3][4]

-

After-Chrome (Post-mordanting): The fabric is dyed first and then treated with the mordant.[3][4] This is the most common method for chrome dyes.[4][5]

-

Meta-Chrome (Co-mordanting): The dye and mordant are applied to the fabric in the same bath.[3][4]

This document will provide protocols for the after-chrome method, which is widely used and generally provides good color yield and fastness.

Materials and Equipment

Dyes and Chemicals:

-

This compound (C.I. 26520)

-

Potassium Dichromate (K₂Cr₂O₇) or Sodium Dichromate (Na₂Cr₂O₇)

-

Acetic Acid (CH₃COOH) or Formic Acid (HCOOH)

-

Sodium Sulfate (B86663) (Na₂SO₄) (optional, as a leveling agent)

-

Non-ionic detergent

-

Distilled or deionized water

Fabrics:

-

Scoured silk fabric

-

Scoured nylon 6 or nylon 6,6 fabric

Equipment:

-

Laboratory-grade beakers or dye pots (stainless steel or glass)

-

Heating plate or water bath with temperature control

-

Glass stirring rods

-

pH meter or pH indicator strips

-

Graduated cylinders and pipettes

-

Analytical balance

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or neoprene), lab coat

Safety Precautions

-

Chromium Compounds: Potassium dichromate and sodium dichromate are highly toxic, corrosive, and carcinogenic. Handle these chemicals with extreme caution inside a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Acids: Acetic acid and formic acid are corrosive. Handle in a well-ventilated area and wear appropriate PPE.

-

General Handling: Avoid ingestion and inhalation of all chemicals. Wear appropriate PPE at all times. Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocols

Application of this compound on Silk Fabric (After-Chrome Method)

This protocol is based on general procedures for applying mordant dyes to silk. Optimal parameters for this compound may require experimental validation.

Table 1: Recommended Parameters for Dyeing Silk with this compound

| Parameter | Recommended Value | Notes |

| Dyeing Stage | ||

| This compound | 1-4% on weight of fabric (o.w.f.) | Adjust for desired shade depth. |

| Liquor Ratio | 20:1 to 40:1 | |

| pH | 4.5 - 5.5 | Adjust with acetic acid. |

| Leveling Agent (optional) | 5-10% o.w.f. Sodium Sulfate | To promote even dye uptake. |

| Initial Temperature | 40°C | |

| Rate of Temperature Rise | 1-2°C per minute | |

| Final Dyeing Temperature | 85-90°C | Avoid boiling to protect silk fibers. |

| Dyeing Time at Final Temp. | 45-60 minutes | |

| Mordanting Stage | ||

| Potassium Dichromate | 1-3% o.w.f. | Based on the weight of the fabric. |

| Formic Acid (85%) | 1-2% o.w.f. | To acidify the mordanting bath. |

| Mordanting Temperature | 85-90°C | |

| Mordanting Time | 30-45 minutes |

Procedure:

-

Preparation: Weigh the scoured, dry silk fabric. Calculate the required amounts of dye, mordant, and other chemicals based on the fabric weight.

-

Dye Bath Preparation: Dissolve the calculated amount of this compound in a small amount of hot distilled water and then add it to the dye pot containing the required volume of distilled water at 40°C. If using, add the sodium sulfate to the dye bath.

-

Dyeing: Immerse the wetted silk fabric in the dye bath. Slowly raise the temperature to 85-90°C at a rate of 1-2°C per minute while stirring gently. Maintain this temperature for 45-60 minutes, or until the dye bath is nearly exhausted.

-

Mordanting: After the dyeing phase, allow the bath to cool slightly. Carefully add the required amount of potassium dichromate and formic acid to the same bath. Raise the temperature back to 85-90°C and hold for 30-45 minutes, stirring occasionally.

-

Rinsing and Drying: Allow the dye bath to cool completely. Remove the fabric, rinse thoroughly with cold water until the water runs clear, and then wash with a non-ionic detergent (0.5-1 g/L) at 40-50°C for 10-15 minutes. Rinse again and allow to air dry away from direct sunlight.

Application of this compound on Nylon Fabric (After-Chrome Method)

This protocol is based on general procedures for applying acid and mordant dyes to nylon.

Table 2: Recommended Parameters for Dyeing Nylon with this compound

| Parameter | Recommended Value | Notes |

| Dyeing Stage | ||

| This compound | 1-4% on weight of fabric (o.w.f.) | Adjust for desired shade depth. |

| Liquor Ratio | 20:1 to 40:1 | |

| pH | 4.0 - 5.0 | Adjust with acetic acid. |

| Leveling Agent (optional) | 5-10% o.w.f. Sodium Sulfate | |

| Initial Temperature | 50°C | |

| Rate of Temperature Rise | 1-2°C per minute | |

| Final Dyeing Temperature | 95-100°C (at boil) | |

| Dyeing Time at Final Temp. | 45-60 minutes | |

| Mordanting Stage | ||

| Potassium Dichromate | 1-3% o.w.f. | |

| Formic Acid (85%) | 1-2% o.w.f. | |

| Mordanting Temperature | 95-100°C (at boil) | |

| Mordanting Time | 30-45 minutes |

Procedure:

-

Preparation: Weigh the scoured, dry nylon fabric. Calculate the required amounts of dye, mordant, and other chemicals.

-

Dye Bath Preparation: Prepare the dye bath as described for silk, adjusting the pH to 4.0-5.0 with acetic acid.

-

Dyeing: Immerse the wetted nylon fabric in the dye bath at 50°C. Raise the temperature to a boil (95-100°C) at a rate of 1-2°C per minute. Continue dyeing at the boil for 45-60 minutes.

-

Mordanting: Cool the dye bath to 70-80°C. Add the potassium dichromate and formic acid. Raise the temperature back to a boil and continue the treatment for another 30-45 minutes.

-

Rinsing and Drying: After mordanting, allow the bath to cool. Remove the nylon fabric and rinse thoroughly with warm, then cold water until the rinse water is clear. Wash with a non-ionic detergent and dry.

Visualizations

Caption: Experimental workflow for the after-chrome dyeing method.

Caption: Chemical interaction of this compound with fabric fibers.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. Dyeing and Processing: Mordant Dyes [dyeingworld1.blogspot.com]

- 4. Textile Knowledge : Method of application of mordant dyes [textileengg.blogspot.com]

- 5. Acid Mordant Series Dye - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

Application Notes and Protocols for Leather Dyeing with C.I. Mordant Orange 6

These application notes provide a detailed procedure for the dyeing of leather with C.I. Mordant Orange 6, a double azo dye. The protocol is intended for researchers, scientists, and professionals in drug development and related fields who require a standardized method for achieving consistent and reproducible results.

Introduction